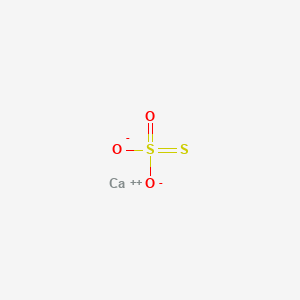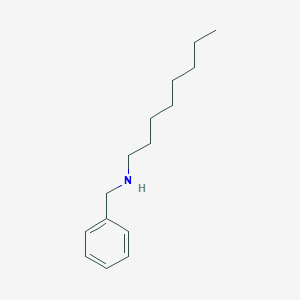
Cannabidiol monomethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabidiol monomethyl ether is a derivative of cannabidiol, a prominent non-psychotropic compound found in Cannabis sativa. This compound is characterized by the presence of a methoxy group attached to the cannabidiol structure, which modifies its chemical and biological properties .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Cannabidiol-Monomethylether beinhaltet typischerweise die Methylierung von Cannabidiol. Dies kann durch die Reaktion von Cannabidiol mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat erreicht werden. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylsulfoxid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Cannabidiol-Monomethylether folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Fortgeschrittene Reinigungstechniken wie die Chromatographie werden eingesetzt, um die Verbindung zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cannabidiol-Monomethylether unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Thiole oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Chinone liefern, während Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
Cannabidiol-Monomethylether hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer Cannabinoide und verwandter Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen untersucht, einschließlich Rezeptoren und Enzymen.
Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Wirkungen, wie z. B. entzündungshemmende, analgetische und neuroprotektive Eigenschaften.
Industrie: Es wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Cannabidiol-Monomethylether beinhaltet seine Wechselwirkung mit mehreren molekularen Zielstrukturen:
Rezeptoren: Es bindet an Cannabinoid-Rezeptoren (CB1 und CB2), Serotonin-Rezeptoren (5-HT1A) und transiente Rezeptorpotentialkanäle (TRPV1).
Signalwege: Die Verbindung moduliert Signalwege, die mit Entzündungen, Schmerzen und Neuroprotektion zusammenhängen. .
Ähnliche Verbindungen:
Cannabidiol: Die Stammverbindung, der die Methoxygruppe fehlt.
Cannabigerol-Monomethylether: Ein weiteres Monomethylether-Derivat mit unterschiedlichen biologischen Eigenschaften.
Δ9-Tetrahydrocannabinol-Monomethylether: Ein psychoaktives Monomethylether-Derivat
Einzigartigkeit: Cannabidiol-Monomethylether ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ihm im Vergleich zu anderen Cannabinoiden unterschiedliche biologische Aktivitäten verleiht. Seine nicht-psychotrope Natur und potenzielle therapeutische Vorteile machen es zu einer wertvollen Verbindung für Forschung und Entwicklung .
Wirkmechanismus
The mechanism of action of cannabidiol monomethyl ether involves its interaction with several molecular targets:
Vergleich Mit ähnlichen Verbindungen
Cannabidiol: The parent compound, which lacks the methoxy group.
Cannabigerol monomethyl ether: Another monomethyl ether derivative with different biological properties.
Δ9-Tetrahydrocannabinol monomethyl ether: A psychoactive monomethyl ether derivative
Uniqueness: Cannabidiol monomethyl ether is unique due to its specific chemical structure, which imparts distinct biological activities compared to other cannabinoids. Its non-psychotropic nature and potential therapeutic benefits make it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
1972-05-0 |
|---|---|
Molekularformel |
C22H32O2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
IPGGELGANIXRSX-RBUKOAKNSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Isomerische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Synonyme |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



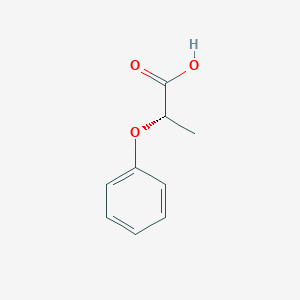
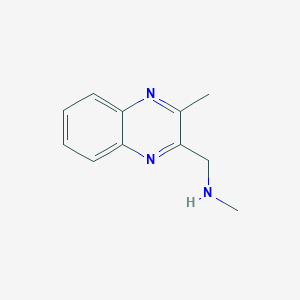
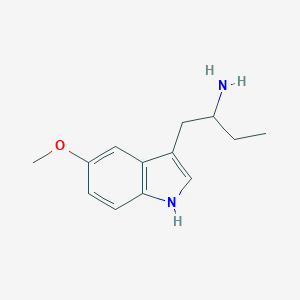
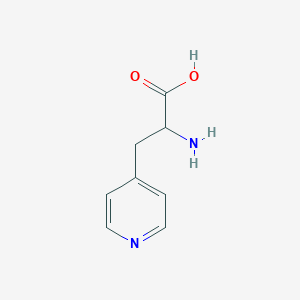
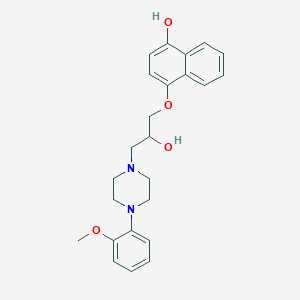

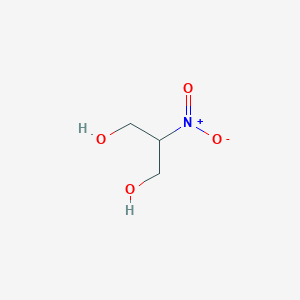
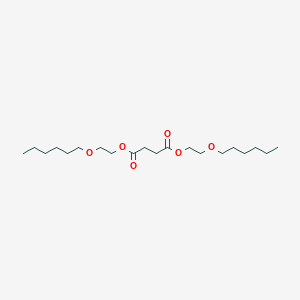
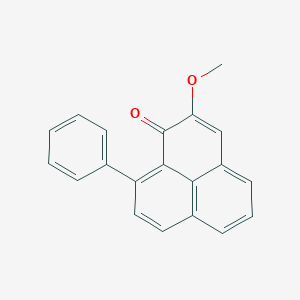
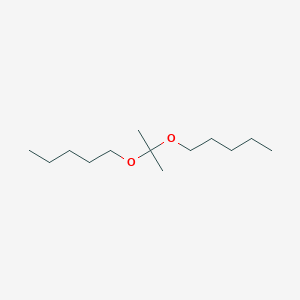
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)
